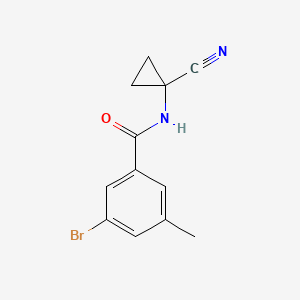

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Description

Properties

IUPAC Name |

3-bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-8-4-9(6-10(13)5-8)11(16)15-12(7-14)2-3-12/h4-6H,2-3H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQPVGTVFGQCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)NC2(CC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide chemical structure analysis

An In-Depth Technical Guide to 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide: Synthesis, Structural Analysis, and Biological Potential

This technical guide provides a comprehensive analysis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, a novel benzamide derivative. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established principles of organic chemistry and data from structurally analogous compounds, offers a robust predictive overview for researchers, scientists, and professionals in drug development. We will delve into a plausible synthetic route, predict its detailed spectroscopic characteristics, and explore its potential biological significance based on the functional motifs present in its structure.

Introduction: Unveiling a Novel Chemical Entity

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a unique molecule that incorporates several key functional groups, each contributing to its distinct chemical properties and potential for biological activity. The core structure is a benzamide, a common scaffold in medicinal chemistry. The benzene ring is substituted with a bromine atom and a methyl group at the 3 and 5 positions, respectively. The amide nitrogen is attached to a 1-cyanocyclopropyl group, a strained ring system that can impart valuable pharmacological properties.

The strategic placement of the bromo and methyl substituents on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability. The N-cyanocyclopropyl moiety is of particular interest as the cyclopropyl ring is a known bioisostere for various functional groups and can enhance potency and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.[1][2]

This guide will provide a detailed, albeit predictive, exploration of this compound, offering a solid foundation for its synthesis, characterization, and potential applications in research and development.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is presented in the table below. These values are estimated based on its structure and can be valuable for its handling, formulation, and analytical method development.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁BrN₂O |

| Molecular Weight | 279.14 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be a solid |

| Melting Point | Prediction not feasible without experimental data |

| Boiling Point | Prediction not feasible without experimental data |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| LogP | Estimated to be in the range of 2.5-3.5 |

Synthesis and Reaction Mechanism

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can be logically approached through a two-step process: the synthesis of the carboxylic acid precursor, 3-bromo-5-methylbenzoic acid, followed by an amide coupling reaction with 1-aminocyclopropanecarbonitrile.

Synthesis of 3-Bromo-5-methylbenzoic Acid

The starting material, 3-bromo-5-methylbenzoic acid, can be synthesized from 1-bromo-3,5-dimethylbenzene via oxidation of one of the methyl groups.[3]

Experimental Protocol:

-

To a solution of 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise at an elevated temperature (e.g., 80 °C).

-

Maintain the reaction at this temperature for a sufficient period to ensure complete oxidation.

-

After the reaction is complete, filter the hot solution to remove manganese dioxide (MnO₂).

-

Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-methylbenzoic acid.[3]

Amide Coupling Reaction

The final step involves the formation of the amide bond between 3-bromo-5-methylbenzoic acid and 1-aminocyclopropanecarbonitrile. This is a standard amide coupling reaction that can be facilitated by a variety of coupling reagents.[4][5][6]

Experimental Protocol:

-

Dissolve 3-bromo-5-methylbenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

-

Add a coupling reagent, for example, a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive such as Hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU.[6]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add 1-aminocyclopropanecarbonitrile to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization to obtain 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Reaction Workflow Diagram:

Caption: Chemical structure of the target molecule.

Potential Biological Activity and Applications

While no specific biological data exists for 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, its structural features suggest potential for various biological activities, making it an interesting candidate for further investigation.

-

Antimicrobial and Antifungal Activity: Benzamide derivatives, particularly those with halogen substitutions, have been reported to exhibit antimicrobial and antifungal properties. [7][8]The presence of the bromine atom in the target molecule could confer such activities.

-

Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. For example, certain substituted benzamides act as inhibitors of enzymes like FtsZ, a key protein in bacterial cell division. [9]The specific substitution pattern and the presence of the cyanocyclopropyl group could lead to interactions with the active sites of various enzymes.

-

Anticancer and Cytotoxic Potential: Some bromo-substituted organic compounds have demonstrated cytotoxic effects against cancer cell lines. [8]The combination of the bromo-benzamide core with the unique cyanocyclopropyl moiety might result in interesting anticancer properties.

-

Neurological and Prokinetic Activity: Substituted benzamides are also known to have applications as prokinetic agents and can interact with dopamine receptors. [10] The cyclopropyl group is a "privileged" structural motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. [1][2]Its rigid nature can lock the molecule into a specific conformation, which can be beneficial for binding to a biological target. The nitrile group can act as a hydrogen bond acceptor, further contributing to potential interactions with proteins.

Conclusion

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide represents a novel chemical entity with significant potential for further research. This in-depth technical guide, while predictive in nature, provides a solid framework for its synthesis, structural characterization, and exploration of its biological activities. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data offers a valuable reference for the characterization of the synthesized compound. The analysis of its structural motifs suggests that this molecule could be a valuable addition to compound libraries for screening in various therapeutic areas, including infectious diseases and oncology. Further experimental validation of the predictions laid out in this guide is warranted and is expected to unveil the full potential of this intriguing molecule.

References

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. hepatochem.com [hepatochem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Art of the Covalent Handshake: A Technical Guide to the Structure-Activity Relationship of Nitrile-Based Protease Inhibitors

Abstract

The strategic deployment of a nitrile "warhead" has revolutionized the design of potent and often reversible covalent inhibitors targeting a spectrum of proteases implicated in human disease. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of nitrile-based protease inhibitors. We will dissect the intricate molecular interactions, explore the causal relationships behind experimental design, and provide field-proven insights into the optimization of these promising therapeutic agents. This guide is structured to offer not just a recitation of facts, but a logical narrative that illuminates the scientific reasoning behind the design and evaluation of this important class of inhibitors.

Introduction: The Nitrile Warhead - A Reversible Covalent Dance

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are critical regulators of numerous physiological and pathological processes. Their dysregulation is a hallmark of many diseases, including viral infections, cancer, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1] Among the various strategies to inhibit protease activity, the use of covalent inhibitors has gained significant traction due to their potential for high potency and prolonged duration of action.[2]

The nitrile group (C≡N) has emerged as a particularly versatile electrophilic warhead in the design of covalent protease inhibitors.[3] Its linear geometry and electron-withdrawing nature make the carbon atom susceptible to nucleophilic attack by the catalytic residue of the protease, typically a cysteine or serine.[3][4] This interaction leads to the formation of a covalent thioimidate or imidate adduct, respectively, effectively inactivating the enzyme.[5] A key advantage of the nitrile warhead is the reversibility of this covalent bond, which can mitigate concerns about off-target toxicity associated with irreversible inhibitors.[3]

The potency and selectivity of nitrile-based inhibitors are not solely dictated by the warhead itself. The peptidomimetic scaffold, which positions the nitrile for attack, plays a crucial role in binding to the enzyme's active site. This guide will delve into the critical interplay between the nitrile warhead and the various structural components of the inhibitor, providing a roadmap for the rational design of next-generation protease inhibitors.

Mechanism of Covalent Inhibition by Nitrile-Based Inhibitors

The inhibitory mechanism of a nitrile-based compound against a cysteine or serine protease is a two-step process:

-

Non-covalent Binding: The inhibitor first binds to the active site of the protease through a series of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between its peptidomimetic scaffold and the enzyme's substrate-binding pockets (S1, S2, S3, etc.). This initial binding event properly orients the nitrile warhead within the catalytic site.

-

Covalent Bond Formation: The nucleophilic sulfur of a cysteine residue (or oxygen of a serine residue) in the active site attacks the electrophilic carbon of the nitrile group. This results in the formation of a covalent thioimidate (or imidate) adduct, which is often stabilized by interactions with nearby amino acid residues.[6] This covalent modification of the catalytic residue prevents the enzyme from processing its natural substrate.

The reversibility of this covalent bond is a key feature of many nitrile-based inhibitors. The thioimidate or imidate adduct can be hydrolyzed, releasing the inhibitor and restoring the enzyme's activity. The rate of this reversal is influenced by the electronic properties of the inhibitor and the microenvironment of the active site.[3]

Figure 1: A simplified diagram illustrating the two-step mechanism of reversible covalent inhibition by a nitrile-based inhibitor.

The Crucial Role of P1, P2, and P3 Moieties in SAR

The peptidomimetic portion of a nitrile-based inhibitor is designed to mimic the natural substrate of the target protease, allowing it to bind with high affinity and selectivity. This scaffold is typically divided into "P" sites (P1, P2, P3, etc.) that interact with the corresponding "S" subsites (S1, S2, S3, etc.) of the protease active site. The nature of the chemical groups at these P sites has a profound impact on the inhibitor's overall activity.

The P1 Position: A Key Determinant of Selectivity

The P1 residue of an inhibitor makes critical interactions with the S1 subsite of the protease, which is often a primary determinant of substrate specificity. Therefore, careful selection of the P1 moiety is essential for achieving inhibitor selectivity.

For many viral proteases, such as the SARS-CoV-2 main protease (Mpro), a glutamine (Gln) residue is preferred at the P1 position of the substrate.[7] To mimic this, many nitrile-based inhibitors incorporate a γ-lactam moiety at their P1 position.[8] This rigidified cyclic structure effectively mimics the Gln side chain and forms crucial hydrogen bonds within the S1 pocket, as seen in the case of the highly successful COVID-19 therapeutic, nirmatrelvir (a component of Paxlovid).[9][10]

In the context of cathepsin inhibitors, the P1 substituent can also be modulated to enhance selectivity. For instance, in the development of cathepsin B inhibitors, tethering a carboxylate functionality from the carbon alpha to the nitrile to interact with the S2' pocket, a unique feature of cathepsin B, led to a significant increase in both potency and selectivity.[11]

| Inhibitor Target | P1 Moiety | Effect on Activity/Selectivity | Reference |

| SARS-CoV-2 Mpro | γ-Lactam | Mimics Gln, enhances binding and potency. | [8][9] |

| Cathepsin K | Unsubstituted (H) | Good potency, highlighting P1 substituent is not always necessary. | [12] |

| Cathepsin B | Carboxylate-tethered | Enhanced potency and selectivity. | [11] |

| Cruzain | Cyclopropane | Two-fold increase in potency compared to methylene linker. | [13] |

Table 1: Impact of P1 modifications on the activity and selectivity of nitrile-based protease inhibitors.

The P2 Position: Driving Potency and Modulating Pharmacokinetics

The P2 position of an inhibitor typically interacts with the S2 subsite of the protease, which is often a larger, more hydrophobic pocket. Modifications at the P2 position can significantly impact inhibitor potency and can also be used to fine-tune pharmacokinetic properties.

In the development of inhibitors for cruzain, the major cysteine protease of Trypanosoma cruzi, systematic variations at the P2 position have been shown to have a substantial effect on potency. For example, the introduction of a 3-chloro substituent on a P2 phenyl ring can lead to mutually reinforcing effects on binding affinity when combined with specific P3 modifications.[14]

For nirmatrelvir, the P2 position is occupied by a dimethylbicycloproline group.[8] This bulky, hydrophobic moiety fills the S2 pocket of the SARS-CoV-2 Mpro, contributing significantly to the inhibitor's high potency. However, this group is also susceptible to oxidative metabolism.[8] This highlights the critical balance that must be struck between optimizing for potency and ensuring favorable metabolic stability.

| Inhibitor Target | P2 Moiety | Effect on Activity/Pharmacokinetics | Reference |

| Cruzain | Phenyl with 3-chloro substituent | Mutually reinforcing effects on affinity with P3 modifications. | [14] |

| SARS-CoV-2 Mpro | Dimethylbicycloproline | High potency, but susceptible to metabolism. | [8] |

| Cathepsin S | Cyclohexyl alanine (Cha) | Led to potent and selective inhibitors. | [15] |

| Rhodesain | Phenyl with methyl substituent | Favorable effect on inhibition and modest selectivity over cruzain. | [16] |

Table 2: Influence of P2 modifications on the potency and pharmacokinetic properties of nitrile-based protease inhibitors.

The P3 and P4 Positions: Fine-Tuning Interactions and Properties

The P3 and P4 positions of an inhibitor interact with the more solvent-exposed S3 and S4 subsites of the protease. While these interactions are often less critical for potency than those at P1 and P2, they can be strategically modified to enhance binding, improve solubility, and modulate pharmacokinetic properties.

In the case of cruzain inhibitors, truncation of a P3 biphenyl substituent to a phenyl group resulted in only a small loss of affinity, demonstrating that a large P3 group is not always necessary for potent inhibition.[17] Conversely, for certain cathepsin S inhibitors, the introduction of a five-membered aromatic heterocycle or a morpholine group at the P3 position has been shown to be a favored modification.[12]

Nirmatrelvir features a trifluoroacetamide group at its P4 position, which was found to increase the compound's permeability.[8] This demonstrates how modifications at the more distal P-sites can be leveraged to improve the drug-like properties of an inhibitor.

| Inhibitor Target | P3/P4 Moiety | Effect on Activity/Properties | Reference |

| Cruzain | Phenyl (truncated from biphenyl) | Small loss of affinity, indicating a large group is not essential. | [17] |

| Cathepsin S | Five-membered aromatic heterocycle/morpholine | Favored for potent inhibition. | [12] |

| SARS-CoV-2 Mpro | Trifluoroacetamide (P4) | Increased permeability. | [8] |

Table 3: Examples of P3 and P4 modifications and their impact on inhibitor properties.

Bioisosteric Replacements: Expanding the Chemical Space

Bioisosteric replacement, the substitution of one atom or group of atoms with another that produces a molecule with similar biological properties, is a powerful strategy in drug design.[9] In the context of nitrile-based protease inhibitors, bioisosteric replacements can be applied to both the nitrile warhead and the peptidomimetic scaffold to improve potency, selectivity, and pharmacokinetic properties.

Alternatives to the Nitrile Warhead

While the nitrile group is an effective warhead, other electrophilic groups can also be employed to achieve covalent inhibition. The choice of warhead can significantly impact the inhibitor's reactivity and selectivity profile.

For example, replacing the nitrile in a cruzain inhibitor with an aldehyde was found to increase potency.[3] However, this came at the cost of increased toxicity. This highlights the delicate balance between reactivity and safety that must be considered when selecting a warhead. In another study on inhibitors of the 3C-like protease of enterovirus 71, an α-hydroxynitrile warhead provided better selectivity for cysteine over serine proteases compared to a simple nitrile.[4]

| Original Warhead | Bioisosteric Replacement | Impact on Properties | Reference |

| Nitrile | Aldehyde | Increased potency, but also increased toxicity. | [3] |

| Nitrile | α-Hydroxynitrile | Improved selectivity for cysteine vs. serine proteases. | [4] |

| Aldehyde | Nitrile | Generally leads to more stable and less reactive inhibitors. | [4] |

Table 4: Bioisosteric replacements for the nitrile warhead and their effects.

Modifications to the Peptidomimetic Scaffold

Bioisosteric replacements can also be applied to the peptidomimetic backbone to improve metabolic stability, a common challenge with peptide-like molecules. For instance, replacing a P2 amide bond in a cruzain inhibitor with a trifluoroethylamine moiety has been explored to create more stable and potent inhibitors.[17]

Experimental Protocols for Evaluation

The development of potent and selective nitrile-based protease inhibitors relies on robust and reproducible experimental assays. Here, we provide detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Fluorogenic Protease Inhibition Assay

This assay is a common method for determining the potency of a protease inhibitor by measuring its effect on the enzyme's ability to cleave a fluorogenic substrate.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified protease

-

Fluorogenic peptide substrate (e.g., containing AMC, 7-amino-4-methylcoumarin)

-

Assay buffer (specific to the protease)

-

Test inhibitor compounds

-

96-well black microplate

-

Fluorescence plate reader

Step-by-Step Protocol:

-

Prepare Reagents:

-

Dissolve the purified protease in the assay buffer to the desired working concentration.

-

Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to create a stock solution, then dilute to the working concentration in assay buffer.

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: A specific volume of each inhibitor dilution.

-

Positive control (no inhibitor): The same volume of assay buffer (with DMSO if used for inhibitor solubilization).

-

Negative control (no enzyme): The same volume of assay buffer.

-

-

-

Enzyme Addition and Pre-incubation:

-

Add the prepared enzyme solution to all wells except the negative control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Figure 2: A flowchart outlining the key steps in a typical in vitro fluorogenic protease inhibition assay.

Cell-Based Protease Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and metabolic stability.

Principle: This example describes a cell-based assay for HIV-1 protease inhibitors using a reporter T-cell line that expresses a fusion protein. Inhibition of the protease leads to a measurable change in a reporter signal (e.g., fluorescence).

Materials:

-

Reporter T-cell line (e.g., expressing a protease-cleavable reporter)

-

Complete cell culture medium

-

Test inhibitor compounds

-

Positive and negative controls

-

96-well cell culture plate

-

Fluorescence plate reader or flow cytometer

-

Cell viability assay reagent

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture the reporter T-cell line in the appropriate complete medium.

-

On the day of the assay, harvest the cells and adjust the cell density.

-

Plate the cell suspension into each well of a 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test inhibitor, positive control, and negative control (e.g., DMSO) in complete medium.

-

Add the diluted compounds to the respective wells of the plate containing the cells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 48 hours).

-

-

Measurement of Protease Inhibition:

-

After incubation, measure the reporter signal (e.g., eGFP fluorescence) using a fluorescence plate reader or flow cytometry.

-

-

Measurement of Cytotoxicity:

-

In a parallel plate prepared under the same conditions, assess cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo).

-

-

Data Analysis:

-

Protease Inhibition (IC50): Normalize the reporter signal data and plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.[18]

-

Cytotoxicity (CC50): Normalize the cell viability data and plot the percentage of viability against the log concentration of the inhibitor to determine the CC50 value (the concentration that causes 50% cytotoxicity).

-

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the IC50. A higher SI indicates a more selective inhibitor.

-

Figure 3: A flowchart depicting the general workflow for a cell-based protease inhibitor assay.

Challenges and Future Directions

Despite the successes in developing nitrile-based protease inhibitors, several challenges remain. Achieving high selectivity against closely related host proteases is a significant hurdle that requires careful and iterative inhibitor design.[3] Metabolic stability is another key consideration, as peptide-like scaffolds can be susceptible to degradation by metabolic enzymes.[19] Furthermore, the potential for off-target effects, even with reversible covalent inhibitors, necessitates thorough preclinical safety evaluation.

Future research in this field will likely focus on:

-

Novel Scaffolds: The development of non-peptidic scaffolds to improve metabolic stability and oral bioavailability.

-

Targeted Delivery: The use of drug delivery systems to target inhibitors specifically to the site of disease, thereby minimizing systemic exposure and potential side effects.

-

Advanced Computational Modeling: The application of more sophisticated computational methods to predict inhibitor binding, reactivity, and selectivity with greater accuracy.[6]

-

Understanding Resistance: Investigating the mechanisms by which proteases can develop resistance to nitrile-based inhibitors and designing strategies to overcome it.

Conclusion

Nitrile-based protease inhibitors represent a powerful and versatile class of therapeutic agents with significant potential for treating a wide range of diseases. A deep understanding of the structure-activity relationships that govern their interactions with target proteases is paramount for the successful design and optimization of these molecules. By carefully considering the interplay between the nitrile warhead and the P1, P2, and P3 moieties, and by leveraging strategies such as bioisosteric replacement, researchers can continue to develop novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and design principles outlined in this guide provide a solid foundation for advancing the field of nitrile-based protease inhibitor discovery and development.

References

-

Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS Neglected Tropical Diseases. [Link]

-

Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement. PubMed. [Link]

-

Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. RSC Publishing. [Link]

-

Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers. [Link]

-

Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. PMC. [Link]

-

Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS Neglected Tropical Diseases. [Link]

-

Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. RSC Publishing. [Link]

-

Computational study on the inhibition mechanism of cruzain by nitrile-containing molecules. Semantic Scholar. [Link]

-

Structural variations at P1, P2 and P3 for dipeptidyl nitrile cruzain inhibitors. ResearchGate. [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]

-

Exploring Nirmatrelvir Derivatives Through P2 Substituent Modifications and Warhead Innovations Targeting the Main Protease of SARS‐CoV‐2. PMC. [Link]

-

Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. MDPI. [Link]

-

Exploration of cathepsin S inhibitors characterized by a triazole P1–P2 amide replacement. ScienceDirect. [Link]

-

Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design. PubMed. [Link]

-

Theoretical studies on the interaction between the nitrile-based inhibitors and the catalytic triad of Cathepsin K. Taylor & Francis Online. [Link]

-

Development of nitrile-based peptidic inhibitors of cysteine cathepsins. PubMed. [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PMC. [Link]

-

Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. PMC. [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Usiena air. [Link]

-

Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors. PMC. [Link]

-

Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L. ResearchGate. [Link]

-

Docking results of nitrile-based inhibitors bound with the Cathepsin K... ResearchGate. [Link]

-

Potency and selectivity of P2/P3-modified inhibitors of cysteine proteases from trypanosomes. PubMed. [Link]

-

Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. PMC. [Link]

-

The Complete Guide for Protease Inhibition. Roche. [Link]

-

Protease Assays. NCBI. [Link]

-

graphviz-scripts. GitHub. [Link]

-

Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter. [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. [Link]

-

Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. AIR Unimi. [Link]

-

Exploration of the P2-P3 SAR of aldehyde cathepsin K inhibitors. PubMed. [Link]

-

The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. PMC. [Link]

-

dot. Graphviz. [Link]

-

Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2. PMC. [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

-

Influence of steric and electronic properties of P2 groups on covalent inhibitor binding to SARS-CoV-2 main protease. ORNL. [Link]

-

Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets. Pfizer. [Link]

-

Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]

-

Exploration of the P1 residue in 3CL protease inhibitors leading to the discovery of a 2-tetrahydrofuran P1 replacement. Scilit. [Link]

-

User Guide. graphviz. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 7. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Nirmatrelvir Derivatives Through P2 Substituent Modifications and Warhead Innovations Targeting the Main Protease of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 11. Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potency and selectivity of P2/P3-modified inhibitors of cysteine proteases from trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a distinct chemical entity with significant potential in the landscape of modern drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, its structural motifs suggest a compelling profile for targeted therapeutic applications. This technical guide provides a comprehensive overview of its constituent precursors, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential as a therapeutic agent, particularly in the context of enzyme inhibition. The information presented herein is designed to empower researchers and drug development professionals with the foundational knowledge required to explore the utility of this and related compounds.

The core structure, a substituted benzamide, is a well-established pharmacophore present in a wide array of approved drugs.[1][2] The incorporation of a cyanocyclopropyl group is a modern design element in medicinal chemistry, often introduced to enhance potency, selectivity, and metabolic stability. This guide will delve into the scientific rationale behind the design of this molecule and provide insights into its potential applications.

Precursor Analysis and Properties

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide originates from two key precursors: 3-bromo-5-methylbenzoic acid and 1-amino-1-cyanocyclopropane. A thorough understanding of these starting materials is crucial for a successful synthetic campaign.

3-Bromo-5-methylbenzoic Acid

This substituted benzoic acid serves as the acidic backbone of the target molecule. Its properties are well-documented, providing a solid foundation for reaction planning.

| Property | Value | Reference |

| CAS Number | 58530-13-5 | [3] |

| Molecular Formula | C₈H₇BrO₂ | [3] |

| Molecular Weight | 215.04 g/mol | [3] |

| Appearance | White solid | [4] |

| Purity | Available in various purities from commercial suppliers |

Safety and Handling: 3-Bromo-5-methylbenzoic acid is classified as toxic if swallowed and very toxic to aquatic life.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

1-Amino-1-cyanocyclopropane

This strained aminonitrile is a key component that imparts unique conformational constraints and potential for enhanced biological activity. While less common than its carboxylic acid counterpart, its synthesis is achievable through established methods. It can be derived from the more readily available 1-aminocyclopropane-1-carboxylic acid.[5][6]

| Property | Value | Reference |

| CAS Number | 22059-21-8 (for 1-aminocyclopropane-1-carboxylic acid) | [7] |

| Molecular Formula | C₄H₆N₂ | (predicted) |

| Molecular Weight | 82.11 g/mol | (predicted) |

| Appearance | Likely a solid or oil |

Synthesis of 1-Amino-1-cyanocyclopropane: A common route to this intermediate involves the dehydration of the corresponding primary amide of 1-aminocyclopropane-1-carboxylic acid. This can be achieved using standard dehydrating agents.

Proposed Synthetic Pathway

The formation of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is predicated on the creation of an amide bond, a cornerstone reaction in organic and medicinal chemistry. A general and reliable method for this transformation is outlined below.

Amide Coupling Reaction

A robust method for the synthesis involves the coupling of 3-bromo-5-methylbenzoic acid and 1-amino-1-cyanocyclopropane using a suitable peptide coupling reagent.

Figure 1: Proposed synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Addition of Coupling Reagents: To the solution, add a peptide coupling reagent such as HATU (1.1 equivalents) and an amine base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

Addition of the Amine: Add 1-amino-1-cyanocyclopropane (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can be predicted using computational models and by comparison with structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁BrN₂O |

| Molecular Weight | 280.14 g/mol |

| LogP | 2.5 - 3.5 |

| Topological Polar Surface Area (TPSA) | ~50 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

These predicted properties suggest that the molecule possesses good "drug-like" characteristics, with a balance of lipophilicity and polarity that could favor oral bioavailability.

Potential Therapeutic Applications: A Focus on Cathepsin K Inhibition

The structural features of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, particularly the N-cyanocyclopropyl moiety, are reminiscent of known inhibitors of cysteine proteases, such as Cathepsin K.[8][9] Cathepsin K is a key enzyme involved in bone resorption by osteoclasts, making it a prime target for the treatment of osteoporosis.[10]

Several patents and research articles describe cyanocyclopropyl-containing compounds as potent Cathepsin K inhibitors.[8][11] For instance, Odanacatib, a well-studied Cathepsin K inhibitor, features a cyanocyclopropyl group, highlighting the importance of this moiety for potent enzyme inhibition.[11]

Figure 2: Proposed mechanism of action targeting Cathepsin K.

The rationale for this inhibitory activity lies in the ability of the nitrile group to interact with the active site of the cysteine protease. The cyclopropyl ring serves to position the nitrile in an optimal orientation for binding and can also enhance the overall binding affinity through favorable interactions with the enzyme's hydrophobic pockets.

Beyond osteoporosis, the inhibition of Cathepsin K has been explored for other therapeutic areas, including osteoarthritis and certain types of cancer with bone metastasis.[11] Therefore, 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide and its analogues represent a promising starting point for the development of novel therapeutics in these areas. Furthermore, benzamide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][12][13]

Conclusion

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide stands as a molecule of significant interest for researchers and drug developers. While direct experimental data is not yet widely available, a comprehensive analysis of its precursors, a logical synthetic strategy, and a strong therapeutic rationale based on structurally related compounds provide a clear path for its investigation. The insights and protocols detailed in this guide are intended to facilitate the synthesis and exploration of this promising compound, potentially leading to the discovery of new and effective therapeutic agents. As with any novel compound, thorough experimental characterization and biological evaluation are essential next steps to fully unlock its potential.

References

-

PubChem. 3-Bromo-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-bromo-5-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Substituted benzamide derivatives, for enhancing gastrointestinal motility - Patent US-4870074-A. [Link]

-

Russian Chemical Reviews. Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- Google Patents. WO2010114928A2 - Compositions and uses thereof.

- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

- Google Patents. US9809559B2 - (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide.

- Google Patents.

-

Journal of Medicinal Chemistry. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). [Link]

- Google Patents. US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors.

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

- Google Patents.

-

Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]

-

ResearchGate. (PDF) Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. [Link]

- Google Patents.

-

MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

-

Semantic Scholar. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. [Link]

-

Papervs. MK-0822; Odanacatib 奥当卡替……….has been identified as a potent and selective inhibitor of Cathepsin K. [Link]

-

PubMed. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

PubMed. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis--a double-blind, randomized, dose-finding study. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 6. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 7. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. WO2015054089A1 - Cathepsin cysteine protease inhibitors - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis--a double-blind, randomized, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in Osteoporosis

For Research, Scientific, and Drug Development Professionals

Executive Summary

Osteoporosis represents a significant and growing global health issue characterized by a progressive decline in bone mass and microarchitectural integrity, leading to an increased risk of fragility fractures. Current therapeutic options, while effective, are not without limitations, including potential side effects and diminishing efficacy over time. This necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This technical guide introduces 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, a novel small molecule, as a potential candidate for osteoporosis therapy. We will provide a comprehensive overview of a proposed preclinical evaluation strategy, from initial in vitro characterization to in vivo proof-of-concept studies. This document serves as a roadmap for researchers and drug development professionals to rigorously assess the therapeutic potential of this compound and to navigate the critical steps toward potential clinical translation.

The Challenge of Osteoporosis: An Unmet Clinical Need

Osteoporosis is a silent disease until a fracture occurs, imposing a substantial burden on individuals and healthcare systems worldwide. The pathophysiology of osteoporosis is complex, involving an imbalance in the dynamic process of bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. This net loss of bone tissue leads to a weakened skeleton that is susceptible to fractures, most commonly in the hip, spine, and wrist.

Current treatment strategies for osteoporosis primarily fall into two categories: anti-resorptive agents (e.g., bisphosphonates, denosumab) that inhibit osteoclast activity, and anabolic agents (e.g., teriparatide, abaloparatide) that stimulate osteoblast function. While these therapies have demonstrated efficacy in reducing fracture risk, they are associated with limitations such as the potential for rare but serious side effects (e.g., osteonecrosis of the jaw, atypical femoral fractures) and a finite duration of use for anabolic agents. Consequently, there is a pressing need for the development of new therapeutic agents that can offer improved safety profiles, alternative mechanisms of action, or the ability to both stimulate bone formation and inhibit bone resorption.

Compound Profile: 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Chemical Structure and Properties

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a synthetic small molecule with the following chemical structure:

(A chemical structure diagram would be inserted here in a full whitepaper)

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.13 g/mol

The presence of the cyclopropyl and benzamide moieties suggests potential for diverse biological activities, and its novelty in the context of osteoporosis research makes it an intriguing candidate for investigation.

Proposed Synthesis and Characterization

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can be achieved through a multi-step process, which will be optimized for purity and yield. The final compound will be subjected to rigorous characterization using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and establish a quantitative analytical method.

Proposed Mechanism of Action in Bone Metabolism

While the precise mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in bone metabolism is yet to be elucidated, we hypothesize its potential involvement in key signaling pathways that regulate bone remodeling. A primary focus of the initial investigation will be to determine if the compound modulates the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation and function.

Investigating the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in bone formation. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for osteoblastogenesis.

Diagram of the Proposed Wnt/β-catenin Signaling Pathway Investigation:

Caption: Proposed modulation of the Wnt/β-catenin signaling pathway by 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Preclinical Evaluation Strategy: A Phased Approach

A rigorous, phased preclinical evaluation is essential to systematically assess the therapeutic potential of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide.

Phase 1: In Vitro Characterization

Objective: To determine the direct effects of the compound on primary bone cells and cell lines.

Experimental Workflow:

Caption: In vitro experimental workflow for assessing the effects of the compound on osteoblasts and osteoclasts.

Detailed Protocols:

-

Osteoblast Proliferation Assay (BrdU):

-

Seed MC3T3-E1 cells in 96-well plates.

-

Treat with varying concentrations of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide for 24-48 hours.

-

Add BrdU labeling reagent and incubate.

-

Fix cells, add anti-BrdU antibody, and detect incorporation using a colorimetric substrate.

-

Measure absorbance to quantify cell proliferation.

-

-

Osteoblast Differentiation and Mineralization Assay (Alizarin Red S):

-

Culture MC3T3-E1 cells in osteogenic differentiation medium.

-

Treat with the compound for 14-21 days.

-

Fix cells and stain with Alizarin Red S solution to visualize calcium deposits.

-

Quantify mineralization by extracting the stain and measuring absorbance.

-

-

Osteoclast Differentiation Assay (TRAP Staining):

-

Culture RAW 264.7 cells in the presence of RANKL to induce osteoclastogenesis.

-

Treat with the compound during the differentiation period (5-7 days).

-

Fix cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

Count TRAP-positive multinucleated cells.

-

Phase 2: Ex Vivo Analysis

Objective: To assess the compound's effects on bone tissue in an organ culture system.

-

Method: Calvarial or fetal long bone organ cultures will be established from neonatal mice. These cultures will be treated with 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide, and changes in bone formation and resorption will be assessed using histological and biochemical markers.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the efficacy and safety of the compound in a relevant animal model of osteoporosis.

-

Model: The ovariectomized (OVX) mouse model is a widely accepted standard for studying postmenopausal osteoporosis.

-

Study Design:

-

Female mice will undergo either sham surgery or OVX.

-

Following a period of bone loss, OVX mice will be treated with vehicle or 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide at various doses for a specified duration.

-

Bone mineral density (BMD) will be monitored using dual-energy X-ray absorptiometry (DEXA).

-

At the end of the study, bones will be harvested for micro-computed tomography (µCT) analysis of microarchitecture, histomorphometry, and biomechanical testing.

-

Data Analysis and Interpretation

All quantitative data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine statistical significance.

Table 1: Key Outcome Measures and Success Criteria

| Phase | Experiment | Key Outcome Measure(s) | Success Criteria |

|---|---|---|---|

| Phase 1 | Osteoblast Assays | Increased ALP activity, mineralization, and expression of osteogenic genes. | Statistically significant, dose-dependent increase in osteoblast function. |

| Osteoclast Assays | Decreased number of TRAP-positive cells and reduced resorption pit area. | Statistically significant, dose-dependent inhibition of osteoclast activity. | |

| Phase 2 | Bone Organ Culture | Increased bone formation and/or decreased bone resorption markers. | Measurable and significant changes in bone remodeling markers. |

| Phase 3 | OVX Mouse Model | Increased BMD, improved bone microarchitecture, and enhanced bone strength. | Statistically significant improvement in bone parameters compared to the vehicle-treated OVX group. |

Future Directions and Clinical Translation

Successful completion of this preclinical evaluation will provide a strong foundation for advancing 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide into further development. Subsequent steps will include:

-

Pharmacokinetic and Toxicological Studies: To establish a comprehensive safety and dosing profile.

-

Investigational New Drug (IND)-enabling Studies: To meet regulatory requirements for initiating clinical trials.

-

Phase I Clinical Trials: To assess the safety, tolerability, and pharmacokinetics in healthy human volunteers.

Conclusion

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide represents a novel and promising starting point for the development of a new osteoporosis therapy. The phased preclinical evaluation strategy outlined in this guide provides a rigorous and systematic approach to thoroughly investigate its therapeutic potential. By focusing on a deep understanding of its mechanism of action and a comprehensive assessment of its efficacy and safety, we can pave the way for a potential new treatment option for patients suffering from osteoporosis.

References

(A comprehensive list of references supporting the methodologies and scientific rationale would be included here. As this is a proposed plan for a novel compound, these references would pertain to the standard protocols and the biology of osteoporosis.)

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-Aminocyclopropanecarbonitrile and Benzoic Acids

Introduction

The amide bond is a fundamental linkage in a vast array of biologically active molecules, polymers, and materials.[1] Its synthesis is a cornerstone of medicinal chemistry and drug development.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the amide coupling of 1-aminocyclopropanecarbonitrile with various benzoic acids. The cyclopropyl moiety is a valuable structural element in medicinal chemistry due to its unique electronic and geometric properties, which can influence the biological potency of a drug candidate.[3] This guide offers an in-depth analysis of reaction conditions, provides detailed, step-by-step protocols for two common coupling methodologies, and discusses potential challenges and optimization strategies.

Core Concepts in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow at ambient temperatures, often requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[4]

Common Coupling Reagents

A variety of coupling reagents are available, each with its own advantages and disadvantages.[5] This guide will focus on two widely used classes of reagents:

-

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are popular due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[4][6] They are often used with additives like N-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[4][6]

-

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency, rapid reaction kinetics, and ability to minimize racemization.[7][8]

Challenges in the Coupling of 1-Aminocyclopropanecarbonitrile

The coupling of 1-aminocyclopropanecarbonitrile presents specific challenges that researchers should be aware of:

-

Steric Hindrance: The cyclopropyl group can introduce steric bulk around the amine, potentially slowing down the coupling reaction.

-

Electronic Effects: The nitrile group is electron-withdrawing, which can decrease the nucleophilicity of the amine.

-

Basicity: The pKa of the amine can influence the choice of base and reaction conditions.

Careful selection of coupling reagents and optimization of reaction parameters are crucial to overcome these challenges and achieve high yields of the desired amide product.

Experimental Protocols

The following are detailed protocols for the amide coupling of 1-aminocyclopropanecarbonitrile with a representative benzoic acid. These protocols are intended as a starting point and may require optimization for different benzoic acid derivatives.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the carbodiimide EDC in conjunction with the additive HOBt.

Materials:

-

Benzoic Acid (1.0 equiv)

-

1-Aminocyclopropanecarbonitrile (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)[4]

-

HOBt (1.1 - 1.5 equiv)[4]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., water, brine, sodium sulfate)

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzoic acid (1.0 equiv), HOBt (1.2 equiv), and 1-aminocyclopropanecarbonitrile (1.1 equiv).[4]

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

-

Add DIPEA (2.5 equiv) dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer successively with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[4]

Protocol 2: HATU Mediated Coupling

This protocol employs the highly efficient uronium salt-based reagent HATU.

Materials:

-

Benzoic Acid (1.0 equiv)

-

1-Aminocyclopropanecarbonitrile (1.0 - 1.1 equiv)

-

HATU (1.0 - 1.2 equiv)[7]

-

DIPEA or TEA (2.0 - 3.0 equiv)[7]

-

Anhydrous DMF

Step-by-Step Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the benzoic acid (1.0 equivalent) in anhydrous DMF.[7]

-

Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[7]

-

Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation. The solution may change color.[7]

-

Add the 1-aminocyclopropanecarbonitrile (1.0-1.1 equivalents) to the reaction mixture.[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.[7]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms

EDC/HOBt Mechanism

The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism:

-

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

This intermediate can be attacked by the amine to form the amide, but it is also prone to racemization and can rearrange to an unreactive N-acylurea.

-

HOBt acts as an additive to intercept the O-acylisourea, forming an HOBt-ester. This active ester is more stable and less susceptible to racemization.[4]

-

The amine then attacks the HOBt-ester to form the desired amide bond, regenerating HOBt.[4]

Caption: EDC/HOBt Amide Coupling Mechanism.

HATU Mechanism

The mechanism for HATU-mediated coupling is as follows:

-

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion.

-

The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[8]

-

The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt to yield a key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine.

-

Finally, the amine attacks the OAt-active ester to form the final amide product. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of HATU.[9]

Caption: HATU Amide Coupling Mechanism.

Data Summary and Comparison

| Parameter | EDC/HOBt | HATU |

| Reagent Type | Carbodiimide | Uronium Salt |

| Reaction Time | Longer (12-24 h) | Shorter (1-4 h)[7] |

| Efficiency | Good to Excellent | Excellent[7] |

| Racemization | Low with HOBt[4] | Very Low[7][8] |

| Byproduct Removal | Water-soluble urea[6] | Water-soluble |

| Cost | Generally lower | Higher |

| Side Reactions | N-acylurea formation | Guanidinylation of amine[7] |

Troubleshooting and Optimization

-

Low Yield:

-

Increase the equivalents of the coupling reagent and/or amine.

-

Ensure all reagents and solvents are anhydrous.

-

Increase the reaction time or temperature (monitor for side product formation).

-

For sterically hindered substrates, consider a more powerful coupling reagent like HATU.

-

-

Side Product Formation:

-

With EDC, ensure sufficient HOBt is used to minimize N-acylurea formation.

-

With HATU, avoid a large excess of the reagent to prevent guanidinylation of the amine.[7] Pre-activation of the carboxylic acid before adding the amine can also mitigate this.

-

-

Incomplete Reaction:

-

Verify the purity of the starting materials.

-

Ensure the base is sufficiently strong to deprotonate the carboxylic acid.

-

Conclusion

The successful amide coupling of 1-aminocyclopropanecarbonitrile with benzoic acids is readily achievable with careful selection of reagents and reaction conditions. Both EDC/HOBt and HATU are effective coupling systems, with HATU generally offering faster reaction times and higher efficiency, particularly for challenging substrates.[7] By understanding the underlying mechanisms and potential pitfalls, researchers can effectively synthesize these valuable cyclopropyl-containing amides for applications in drug discovery and development.

References

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

-

HATU - Wikipedia. Available at: [Link]

-

Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

-

Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents - RSC Publishing. Available at: [Link]

-

Strategies for Amides and Cyclopropyl Carbinols. - ResearchGate. Available at: [Link]

-

Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

-

HATU coupling - what's the best order? : r/Chempros - Reddit. Available at: [Link]

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes - ChemRxiv. Available at: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. Available at: [Link]

- EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide - Google Patents.

-

A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. Available at: [Link]

- KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents.

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

-

Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William - Rsc.org. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hepatochem.com [hepatochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

Screening 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in osteoclast resorption assays

Application Note: Screening 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in Osteoclast Resorption Assays

Introduction & Compound Profile

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a synthetic small molecule belonging to the N-(1-cyanocyclopropyl)-amide class of protease inhibitors. Structurally, it serves as a functional analog to clinical candidates like Odanacatib (MK-0822).

-

Target: Cathepsin K (CatK), the lysosomal cysteine protease primarily responsible for the degradation of Type I collagen in the bone matrix.[1][2][3][4]

-

Mechanism of Action (MOA): The 1-cyanocyclopropyl group acts as an electrophilic "warhead." It forms a reversible covalent thioimidate adduct with the active site cysteine (Cys25) of Cathepsin K. Unlike irreversible epoxide or vinyl sulfone inhibitors, this mechanism allows for high potency with reduced risk of permanent off-target alkylation.

-

Application: This compound is screened to assess anti-resorptive efficacy without affecting osteoclast viability or differentiation (osteoclastogenesis), preserving the "coupling" signals required for bone formation.

Biological Mechanism & Pathway

To screen this compound effectively, one must understand that it does not inhibit the formation of osteoclasts (driven by RANKL), but rather their function (matrix dissolution).

Figure 1: Mechanism of Action. The compound intercepts the pathway at the final functional stage (proteolysis), sparing the differentiation signaling cascade.

Experimental Protocols

A. Materials & Reagents

-

Cell Line: RAW 264.7 (Murine Macrophages) or Primary Human PBMCs.[5][6]

-

Differentiation Factors: Recombinant Mouse RANKL (rRANKL).

-

Substrate: Corning® Osteo Assay Surface (recommended for screening) or Dentine Discs (for physiological validation).

-

Compound Vehicle: DMSO (Maintain final concentration <0.1%).

-

Readouts:

B. Workflow: Differentiation & Treatment

Step 1: Cell Seeding (Day 0)

-

Harvest RAW 264.7 cells using a cell scraper (do not use trypsin as it damages surface receptors).

-

Seed cells onto the Osteo Assay Surface (96-well plate) at a density of 1.0 × 10⁴ cells/well .

-

Media:

-MEM + 10% FBS + 1% Pen/Strep.

Step 2: Differentiation (Day 1 – Day 5)

-

Day 1: Replace media with Differentiation Media:

-MEM containing 50 ng/mL RANKL . -

Day 3: Refresh media with fresh RANKL (50 ng/mL).

-

Observation: By Day 4, cells should begin fusing into multinucleated giant cells.

-

Step 3: Compound Screening (Day 5 – Day 7)

-

Prepare a 1000x stock of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide in DMSO.

-

Dilute to 2x working concentration in Differentiation Media.

-

Add to wells to achieve final concentrations (e.g., 0.1 nM to 10 µM).

-

Control A: Vehicle (DMSO only) + RANKL (Max Resorption).

-

Control B: No RANKL (Background/Undifferentiated).

-

Reference: Odanacatib (100 nM).

-

-

Incubate for 48 hours .

C. Data Collection (Day 7)

Protocol 1: Supernatant Analysis (CTX-I)

-

Why: CatK specifically cleaves collagen to release CTX-I. This is a direct measure of enzymatic activity.

-

Collect 100 µL of supernatant from each well.

-

Centrifuge at 1000 x g for 5 mins to remove debris.

-

Analyze using a CrossLaps® (CTX-I) ELISA kit according to manufacturer instructions.

Protocol 2: Resorption Pit Quantification

-

Why: Visual confirmation of functional inhibition.

-

Aspirate remaining media.[8]

-

Remove cells by adding 10% Bleach (Sodium Hypochlorite) for 5 minutes.

-

Wash 3x with dH₂O.[8]

-

Stain wells with 1% Toluidine Blue (in 1% borate buffer) for 2 minutes.

-

Wash 3x with dH₂O and air dry.

-